2-(2,4-Dihydroxyphenyl)-2-methyl-heptane
Description
2-(2,4-Dihydroxyphenyl)-2-methyl-heptane is a branched aliphatic compound featuring a heptane backbone substituted with a methyl group at the second carbon and a 2,4-dihydroxyphenyl moiety. The 2,4-dihydroxyphenyl group is notable for its electron-donating hydroxyl substituents, which are commonly associated with antioxidant activity and metal chelation in phenolic compounds . The methyl branching and heptane chain may enhance lipophilicity compared to shorter-chain analogs, influencing solubility and bioavailability.
Properties
Molecular Formula |
C14H22O2 |
|---|---|
Molecular Weight |
222.32 g/mol |
IUPAC Name |
4-(2-methylheptan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C14H22O2/c1-4-5-6-9-14(2,3)12-8-7-11(15)10-13(12)16/h7-8,10,15-16H,4-6,9H2,1-3H3 |
InChI Key |
IKFKZQCCWZJFIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C)C1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dihydroxyphenyl Moieties
(a) 3,5-Dihydroxy-1,7-bis(4-hydroxyphenyl)heptane (Compound 7 in )
- Structure : A heptane chain with hydroxyl groups at C3 and C5, terminated by 4-hydroxyphenyl groups.
- Properties: Isolated from蜂房 (wasp nests), this compound demonstrates natural product diversity in heptane derivatives.
- Comparison : Unlike 2-(2,4-Dihydroxyphenyl)-2-methyl-heptane, Compound 7 lacks methyl branching and features terminal phenyl groups. The additional hydroxyls may increase polarity and reduce membrane permeability.
(b) 1-(2,4-Dihydroxyphenyl)-2-phenylethanone ()
- Structure: A hydroxyacetophenone with a 2,4-dihydroxyphenyl group linked to a phenylethanone moiety.
- Properties: Hydroxyacetophenones are known for UV absorption and antioxidant capabilities due to conjugated phenolic systems .
- Comparison: The acetophenone core introduces a ketone functional group, enhancing reactivity compared to the aliphatic heptane chain in the target compound. This difference likely results in distinct electronic properties and metabolic pathways.
(c) Rutin ()
- Structure: A flavonoid glycoside with a 3,4-dihydroxyphenyl (catechol) group.
- Properties : Rutin exhibits strong radical-scavenging activity, attributed to the catechol moiety and glycosidic linkage .
- Comparison : The 2,4-dihydroxyphenyl configuration in the target compound may offer weaker antioxidant activity than Rutin’s 3,4-dihydroxyphenyl group due to reduced resonance stabilization. However, the heptane chain could improve lipid bilayer penetration.
Heptane Derivatives with Branched Chains
(a) 4-Ethyl-2,2-dimethylheptane ()
- Structure : A fully saturated heptane with ethyl and dimethyl branching.
Functional Group Variations in Heptane-Based Compounds
(a) Methyl 2-[(2,4-Dinitrophenyl)hydrazinylidene]heptanoate ()
- Structure: A heptanoate ester with a hydrazine-linked dinitrophenyl group.
- Properties : The electron-withdrawing nitro groups likely render this compound reactive in acid-base or redox reactions .
- Comparison: The ester and hydrazine functionalities contrast sharply with the phenolic hydroxyls in this compound, suggesting divergent chemical stability and biological targets.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Bioactivity : The 2,4-dihydroxyphenyl group in the target compound may confer moderate antioxidant activity, though likely less potent than Rutin’s catechol group .
- Synthetic Challenges : The combination of aliphatic and aromatic hydroxyl groups may complicate synthesis, requiring protection/deprotection strategies to avoid side reactions.
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